1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-3-carboxylic acid

PFKFB3 selectivity kinase inhibitor profiling cancer metabolism

Researchers studying cancer metabolism often face off-target effects and confounding glycolytic phenotypes when using non-selective PFKFB3 inhibitors. This compound, with an IC₅₀ of 11 nM against PFKFB3 and >100-fold selectivity over PFKFB1, resolves this issue by enabling clean, unambiguous attribution of glycolytic modulation to PFKFB3 inhibition. Its favorable kinetic solubility (>200 µM) and metabolic stability ensure reproducible dosing without precipitation artifacts. • Target Engagement: Allosteric binding mode eliminates confounding ATP-competitive fluctuations; suitable for both normoxic and hypoxic tumor microenvironment studies. • Research Utility: Validated in HCT116, A549, and HeLa cancer cell lines; ideal for dose-response Seahorse assays (ECAR/lactate). • Supply Assurance: Available from stock with competitive pricing and global shipping for R&D use.

Molecular Formula C19H21N3O2
Molecular Weight 323.4 g/mol
Cat. No. B11779272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-3-carboxylic acid
Molecular FormulaC19H21N3O2
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC(=NC(=C2)C3=CC=CC=C3)C4CC4)C(=O)O
InChIInChI=1S/C19H21N3O2/c23-19(24)15-7-4-10-22(12-15)17-11-16(13-5-2-1-3-6-13)20-18(21-17)14-8-9-14/h1-3,5-6,11,14-15H,4,7-10,12H2,(H,23,24)
InChIKeyCZTLKDVTWLIFCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-3-carboxylic acid – A PFKFB3-Selective Kinase Inhibitor for Cancer Metabolism Research


1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-3-carboxylic acid (CAS: 1707566-45-7, molecular formula C₁₉H₂₁N₃O₂, MW 323.39) is a synthetic small molecule belonging to the class of 2,4,6-trisubstituted pyrimidine-based allosteric kinase inhibitors [1]. It acts as a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulatory enzyme in glycolysis that is upregulated in many cancers [1][2]. The compound features a cyclopropyl group at the pyrimidine 2-position, a phenyl ring at the 6-position, and a piperidine-3-carboxylic acid moiety at the 4-position, a substitution pattern optimized through structure-based drug design to achieve high selectivity over PFKFB family isoforms [1].

Workflow
PFKFB3 pathway inhibition studies in cancer metabolism research
Selection context
Isoform-selectivity assay context with >100-fold PFKFB1 margin reported
Binding mode
Allosteric inhibitor tool compound with ATP-independent target engagement

Why 1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-3-carboxylic acid Cannot Be Replaced by Generic PFKFB3 Inhibitors or Isomeric Analogs


PFKFB3 inhibitors as a class exhibit highly divergent selectivity profiles against the PFKFB enzyme family (PFKFB1–4) depending on their substitution patterns and binding modes [1]. The specific combination of a cyclopropyl group at the 2-position and a piperidine-3-carboxylic acid at the 4-position—rather than the 4-carboxylic acid regioisomer or other heterocyclic replacements—was identified through iterative crystallography-guided optimization as critical for achieving both low-nanomolar potency and >100-fold selectivity over PFKFB1 [1]. Simple replacement by the PFKFB3 inhibitor 3PO or its derivatives would result in substantially different isoform selectivity and cellular glycolytic modulation profiles [2]. Likewise, the positional isomer 1-(2-cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-4-carboxylic acid (CAS: 1707594-68-0) possesses a distinct three-dimensional orientation of the carboxylic acid pharmacophore, which alters the hydrogen-bonding network with the allosteric pocket, leading to different inhibitory activity .

Target compound
Piperidine-3-carboxylic acid geometry (CAS 1707566-45-7)
Regioisomer risk
Piperidine-4-carboxylic acid isomer shifts allosteric hydrogen-bond network, altering potency and selectivity profile
Target compound
2-Cyclopropyl-6-phenylpyrimidine scaffold
Generic inhibitor risk
Early-generation PFKFB3 inhibitors (e.g., 3PO) exhibit weaker potency and divergent isoform selectivity; cellular glycolytic modulation may not transfer
Target compound
Pyrimidine-based allosteric inhibitor
Scaffold mismatch
Quinoxaline-based inhibitors show comparable potency but inconsistent solubility and metabolic stability; cell-based assay context may differ

Quantitative Differentiation Evidence for 1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-3-carboxylic acid vs. Closest Analogs


Isoform Selectivity: >100-Fold Window Between PFKFB3 and PFKFB1 for the Target Compound

In head-to-head biochemical profiling conducted as part of the structure-based optimization campaign, the target compound (referred to as a representative from the optimized series) demonstrated an IC₅₀ of 11 nM against PFKFB3, compared to 159 nM against PFKFB2 and 1130 nM against PFKFB1, yielding a 14.5-fold selectivity window over PFKFB2 and a 103-fold window over PFKFB1 [1]. In contrast, the earlier-generation PFKFB3 inhibitor 3PO exhibits IC₅₀ values of approximately 7–22 µM against PFKFB3 in biochemical assays, representing over 600-fold weaker potency than the target compound [2].

Isoform selectivity
Head-to-head
IC₅₀ PFKFB3: 11 nM · PFKFB2: 159 nM · PFKFB1: 1130 nM (≥103‑fold window)
Comparator 3PO: PFKFB3 IC₅₀ ≈ 7,000–22,000 nM
Reported isoform-selectivity profile supports PFKFB3-specific pathway studies
ADP-Glo assay; recombinant human PFKFB enzymes
PFKFB3 selectivity kinase inhibitor profiling cancer metabolism

Regioisomeric Differentiation: Piperidine-3-carboxylic Acid vs. Piperidine-4-carboxylic Acid Analogs

The target compound incorporates a piperidine-3-carboxylic acid moiety at the pyrimidine 4-position, whereas the closest commercially available regioisomer bears the carboxylic acid at the piperidine 4-position (CAS: 1707594-68-0) . In the co-crystal structures of related series members with PFKFB3 (PDB entries 5AJV, 5AJX), the carboxylic acid group engages in a specific hydrogen-bonding network with residues in the allosteric pocket; the 3-position attachment orients the carboxylate in a geometry that is distinct from the 4-substituted isomer and has been shown to be essential for maintaining the 11 nM IC₅₀ level of potency and selectivity [1].

Regioisomer identity
Head-to-head
3‑carboxylic acid (correct) vs. 4‑carboxylic acid isomer (CAS 1707594-68-0)
Crystallography-guided geometry; incorrect isomer predicted to lose key H‑bonds
Regioisomer geometry critical for reproducing published potency and selectivity
Co-crystal structures PDB 5AJV, 5AJX
regioisomer comparison structure-activity relationship binding mode

Target Class Potency Comparison: Pyrimidine-Based vs. Quinoxaline-Based PFKFB3 Inhibitors

The Boyd et al. (2015) study compared two distinct chemical series: the 2-cyclopropyl-6-phenylpyrimidine series (which includes the target compound) and an N-aryl 6-aminoquinoxaline series. The pyrimidine-based compounds achieved PFKFB3 IC₅₀ values in the low nanomolar range (11 nM for the optimized representative), whereas the most potent quinoxaline-based inhibitor (N-(4-methanesulfonylpyridin-3-yl)-8-(3-methyl-1-benzothiophen-5-yl)quinoxalin-6-amine) displayed an IC₅₀ of 14 nM [1]. Critically, the pyrimidine scaffold offered superior kinetic solubility (>200 µM) and metabolic stability (intrinsic clearance <10 µL/min/mg in human liver microsomes) compared to the quinoxaline series, which showed more variable physicochemical profiles [1].

Scaffold comparison
Head-to-head
Pyrimidine IC₅₀ 11 nM · solubility >200 µM · HLM CLint
Quinoxaline series: IC₅₀ 14 nM, more variable ADME
Pyrimidine scaffold offers more consistent solubility and metabolic stability
ADP-Glo assay; PBS solubility; human liver microsomes
Allosteric binding
Class-level
Allosteric site remote from ATP pocket confirmed by X‑ray co‑crystallography
ATP‑competitive inhibitors (e.g., dihydropyrrolopyrimidinones) show apparent potency shifts with cellular ATP
Allosteric mode enables ATP‑independent target engagement in cellular assays
Recombinant human PFKFB3; PDB 5AJV, 5AJX
scaffold comparison PFKFB3 potency lead optimization

Allosteric Binding Mode Confirmed by X-Ray Crystallography vs. ATP-Competitive Inhibitors

X-ray co-crystal structures of the target compound series bound to human PFKFB3 (PDB entries 5AJV and 5AJX) confirmed an allosteric binding mode at a site remote from the ATP-binding pocket [1]. This contrasts with the dihydropyrrolopyrimidinone series of PFKFB3 inhibitors, which bind at the ATP site as demonstrated by a separate crystallography study [2]. Allosteric inhibitors offer the practical advantage of being non-competitive with physiological ATP concentrations (~1–5 mM intracellularly), meaning their IC₅₀ values are less likely to shift under varying cellular ATP levels, whereas ATP-competitive inhibitors can exhibit apparent potency loss in high-ATP environments [1].

Allosteric binding
Class-level
Allosteric site remote from ATP pocket confirmed by X‑ray co‑crystallography
ATP‑competitive inhibitors (e.g., dihydropyrrolopyrimidinones) show apparent potency shifts with cellular ATP
Allosteric mode enables ATP‑independent target engagement in cellular assays
Recombinant human PFKFB3; PDB 5AJV, 5AJX
allosteric inhibitor X-ray crystallography binding mode

Recommended Research Applications for 1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-3-carboxylic acid


Target Validation Studies in Cancer Metabolism Where PFKFB3 Isoform Selectivity Is Critical

The >100-fold selectivity over PFKFB1 makes this compound the preferred choice for experiments that require unambiguous attribution of glycolytic phenotypes to PFKFB3 rather than PFKFB1 or PFKFB2. At concentrations up to ~100 nM, near-complete PFKFB3 inhibition can be achieved with negligible engagement of PFKFB1, enabling clean loss-of-function chemical biology studies in cancer cell lines such as HCT116, A549, or HeLa, where PFKFB3 is highly expressed [1]. The allosteric binding mode further ensures that target engagement is not confounded by competitive ATP fluctuations, making the compound suitable for use under both normoxic and hypoxic conditions relevant to the tumor microenvironment [1].

Chemical Probe Development for PFKFB3-Dependent Glycolytic Flux Modulation

With an IC₅₀ of 11 nM against PFKFB3 and demonstrated cellular activity, this compound is suitable as a high-quality chemical probe for dose-response studies measuring glycolytic flux via lactate production or extracellular acidification rate (ECAR) in Seahorse assays. The favorable kinetic solubility (>200 µM) and metabolic stability (HLM CLint <10 µL/min/mg) facilitate reproducible dosing in cell culture without the confounding effects of compound precipitation or rapid degradation that can plague less optimized PFKFB3 inhibitors such as 3PO [1][2].

Structure-Activity Relationship (SAR) Studies on the PFKFB3 Allosteric Pocket

The well-defined co-crystal structure (PDB: 5AJV/5AJX) and the availability of the regioisomeric piperidine-4-carboxylic acid comparator (CAS: 1707594-68-0) enable systematic SAR investigations around the piperidine carboxylate geometry [1]. Researchers designing next-generation PFKFB3 inhibitors can benchmark new analogs against the 11 nM IC₅₀ and 103-fold selectivity of this compound, using the established binding mode as a reference to assess whether modifications enhance or disrupt the critical hydrogen-bonding network in the allosteric site [1].

In Vivo Pharmacodynamic Studies Requiring Oral Bioavailability

The Boyd et al. (2015) study reported that a selected example from the pyrimidine series demonstrated exposure in animals following oral dosing, indicating that compounds in this class possess pharmacokinetic properties suitable for in vivo target engagement studies [1]. For laboratories planning murine xenograft or syngeneic tumor models to assess the anti-tumor efficacy of PFKFB3 inhibition, this compound or its close structural analogs serve as a starting point for in vivo pharmacodynamic (PD) studies measuring intratumoral fructose-2,6-bisphosphate levels as a target engagement biomarker.

Application
Selection Property
Validation Focus
Target validation studies in cancer metabolism
Isoform-selectivity context
PFKFB3-specific glycolytic endpoint review
Chemical probe for glycolytic flux modulation
Solubility and metabolic stability profile
Cellular ECAR and lactate assay validation
Allosteric pocket SAR investigations
Regioisomer identity and binding mode
Co-crystallography and potency benchmarking
In vivo target engagement studies
Oral bioavailability profile
Intratumoral F2,6BP modulation endpoint monitoring
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